N-[1-(2,5-dimethylphenyl)ethyl]isonicotinamide
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Overview
Description
N-[1-(2,5-dimethylphenyl)ethyl]isonicotinamide is a synthetic organic compound that belongs to the class of isonicotinamides This compound is characterized by the presence of a 2,5-dimethylphenyl group attached to an ethyl chain, which is further connected to an isonicotinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,5-dimethylphenyl)ethyl]isonicotinamide typically involves the reaction of 2,5-dimethylphenyl ethylamine with isonicotinoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,5-dimethylphenyl)ethyl]isonicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isonicotinamide moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted isonicotinamides.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-[1-(2,5-dimethylphenyl)ethyl]isonicotinamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For instance, it may act as an inhibitor of specific enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, its interaction with cellular receptors may trigger signaling cascades that result in anticancer effects.
Comparison with Similar Compounds
N-[1-(2,5-dimethylphenyl)ethyl]isonicotinamide can be compared with other similar compounds to highlight its uniqueness:
N-[1-(2,5-dimethylphenyl)ethyl]-2-ethylaniline: Similar structure but different functional groups, leading to varied chemical properties and applications.
N-[1-(2,5-dimethylphenyl)ethyl]-2-ethoxyacetamide: Contains an ethoxy group instead of an isonicotinamide moiety, resulting in different reactivity and uses.
N-[1-(2,5-dimethylphenyl)ethyl]-2,5-dimethoxyaniline:
Properties
IUPAC Name |
N-[1-(2,5-dimethylphenyl)ethyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-11-4-5-12(2)15(10-11)13(3)18-16(19)14-6-8-17-9-7-14/h4-10,13H,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGNYXOQXQFAUKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C)NC(=O)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
36 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47200114 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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